molecular formula C13H8BrClN2O3 B3582842 N-(3-bromophenyl)-2-chloro-4-nitrobenzamide

N-(3-bromophenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B3582842
M. Wt: 355.57 g/mol
InChI Key: IGFNILVZYOMTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-chloro-4-nitrobenzamide is an aromatic compound with a complex structure featuring bromine, chlorine, and nitro functional groups

Future Directions

The study of benzamides and their derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Future research could explore the synthesis, properties, and potential applications of this compound and similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-chloro-4-nitrobenzamide typically involves multi-step organic reactions. One common method is the reaction of 3-bromoaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the aromatic ring less reactive towards electrophiles.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with additional electrophilic groups.

    Nucleophilic Substitution: Compounds with nucleophiles replacing the halogen atoms.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

N-(3-bromophenyl)-2-chloro-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-chloro-4-nitrobenzene
  • N-(3-bromophenyl)-2-chloro-4-aminobenzamide
  • N-(3-bromophenyl)-2-fluoro-4-nitrobenzamide

Uniqueness

N-(3-bromophenyl)-2-chloro-4-nitrobenzamide is unique due to the combination of bromine, chlorine, and nitro groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple functional groups allows for diverse chemical modifications and applications in various research fields.

Properties

IUPAC Name

N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(19)20)7-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFNILVZYOMTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.